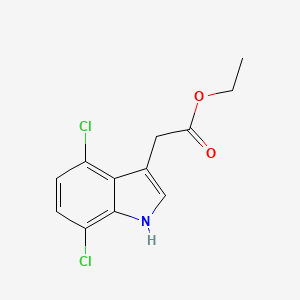
6-(3-Amino-1,2-dihydroxypropyl)-5-acetamido-2,4-dihydroxyoxane-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Amino-N-acetylneuraminic acid is a derivative of N-acetylneuraminic acid, a well-known member of the sialic acid family. Sialic acids are nine-carbon carboxylated monosaccharides that play crucial roles in various biological processes, including cellular recognition, virus invasion, and inflammation
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-acetylneuraminic acid typically involves the modification of N-acetylneuraminic acid. One common method is the enzymatic synthesis using N-acetyl-glucosamine 2-epimerase and N-acetylneuraminic acid lyase . This two-step process involves the epimerization of N-acetyl-glucosamine to N-acetylmannosamine, followed by aldol condensation with pyruvate to form N-acetylneuraminic acid. The amino group is then introduced through a subsequent reaction.
Industrial Production Methods
Industrial production of 9-Amino-N-acetylneuraminic acid often employs biotechnological approaches, including whole-cell catalysis and de novo biosynthesis . These methods leverage the high efficiency of enzymatic reactions and the scalability of microbial fermentation processes.
Chemical Reactions Analysis
Types of Reactions
9-Amino-N-acetylneuraminic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of 9-Amino-N-acetylneuraminic acid, such as oxo and hydroxyl derivatives, which have distinct biological activities.
Scientific Research Applications
9-Amino-N-acetylneuraminic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex glycoconjugates.
Biology: It plays a role in studying cell surface interactions and glycoprotein functions.
Medicine: It is investigated for its potential in antiviral therapies, particularly against influenza viruses.
Industry: It is used in the production of nutraceuticals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 9-Amino-N-acetylneuraminic acid involves its interaction with specific molecular targets, such as neuraminidase enzymes. By inhibiting neuraminidase, it prevents the release of viral particles from infected cells, thereby reducing the spread of the virus . Additionally, it can modulate cellular recognition processes by altering the sialylation patterns on glycoproteins .
Comparison with Similar Compounds
Similar Compounds
N-acetylneuraminic acid: The parent compound, widely studied for its role in cellular recognition and viral infection.
N-glycolylneuraminic acid: Another sialic acid derivative with distinct biological functions.
2-keto-3-deoxy-D-glycero-D-galacto-nononic acid: A sialic acid analog involved in bacterial pathogenesis.
Uniqueness
9-Amino-N-acetylneuraminic acid is unique due to its amino group, which provides additional sites for chemical modification and enhances its potential as a therapeutic agent. Its ability to inhibit neuraminidase makes it a promising candidate for antiviral drug development .
Properties
Molecular Formula |
C11H20N2O8 |
|---|---|
Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-acetamido-6-(3-amino-1,2-dihydroxypropyl)-2,4-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C11H20N2O8/c1-4(14)13-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-12/h5-9,15-17,20H,2-3,12H2,1H3,(H,13,14)(H,18,19) |
InChI Key |
PSFLJKJWZHEYMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CN)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Benzofuranethanamine,N-methyl-N-[[(1R)-1,2,3,4-tetrahydro-5-methoxy-1-naphthalenyl]methyl]-](/img/structure/B12291774.png)

![3-O-tert-butyl 5-O-(4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2,2-dimethyl-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B12291798.png)
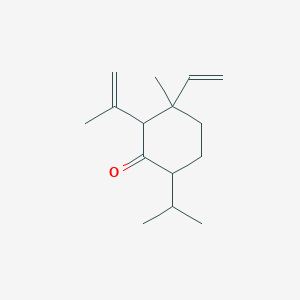
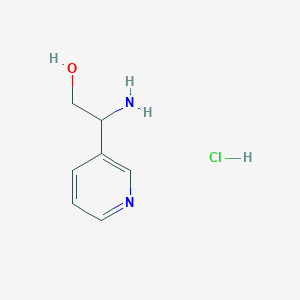


![Methyl 5-acetamido-4-acetyloxy-2-[2-oxo-4-(trifluoromethyl)chromen-7-yl]oxy-6-(1,2,3-triacetyloxypropyl)oxane-2-carboxylate](/img/structure/B12291823.png)
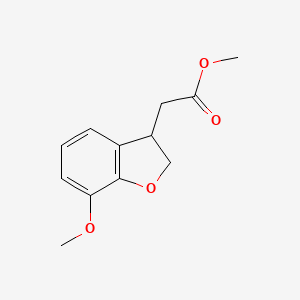
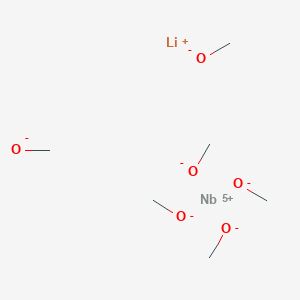
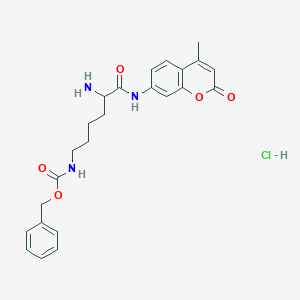
![3-Bromo-6-methoxyimidazo[1,2-b]pyridazine](/img/structure/B12291863.png)
